(R)-3-(3-FLUOROPHENOXY)BUTANOIC ACID
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Overview
Description
(R)-3-(3-FLUOROPHENOXY)BUTANOIC ACID is an organic compound characterized by the presence of a fluorophenoxy group attached to a butyric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-3-(3-FLUOROPHENOXY)BUTANOIC ACID typically involves the reaction of 3-fluorophenol with butyric acid derivatives. One common method is the esterification of 3-fluorophenol with butyric acid, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reaction is typically carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of biocatalysts. These methods aim to improve yield, reduce reaction time, and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(R)-3-(3-FLUOROPHENOXY)BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom in the phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(R)-3-(3-FLUOROPHENOXY)BUTANOIC ACID has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (R)-3-(3-FLUOROPHENOXY)BUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole-3-Butyric Acid: A natural auxin used in plant growth regulation.
Cyhalofop-butyl: An aryloxyphenoxypropionate herbicide with similar structural features.
Uniqueness
(R)-3-(3-FLUOROPHENOXY)BUTANOIC ACID is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds. This fluorine substitution can enhance stability, binding affinity, and specificity in various applications .
Properties
Molecular Formula |
C10H11FO3 |
---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
3-(3-fluorophenoxy)butanoic acid |
InChI |
InChI=1S/C10H11FO3/c1-7(5-10(12)13)14-9-4-2-3-8(11)6-9/h2-4,6-7H,5H2,1H3,(H,12,13) |
InChI Key |
KSEGLWDXBRQLSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)OC1=CC(=CC=C1)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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